4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is a chemical compound with significant relevance in biochemical research. It is characterized by its molecular formula and a molecular weight of approximately 201.66 g/mol. This compound is classified under the category of pyrido-pyrimidines, which are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. The compound is often utilized in various scientific studies due to its ability to interact with specific enzymes and cellular pathways, making it a valuable tool in biochemical research.
The synthesis of 4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride typically involves multi-step synthetic routes that may include reactions such as cyclization and functional group modifications. One common approach is the one-pot multi-component reaction, which allows for the simultaneous formation of multiple bonds and functional groups.
The molecular structure of 4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride can be represented using various structural formulas:
InChI=1S/C8H12ClN3O/c1-11-8-6-4-10-5-7(6)9-3-2-12/h4-5H,2-3H2,1H3;1H
C1=CNCC2=C1C(=O)N=C(N2)OC
The structure features a methoxy group (-OCH₃) attached to the pyrido ring system, which contributes to its biological activity.
4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride can participate in various chemical reactions typical of heterocyclic compounds:
These reactions are typically conducted under mild conditions to maintain the integrity of the compound while facilitating desired transformations.
The mechanism of action for 4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride primarily involves its interactions with specific enzymes and cellular pathways:
Research indicates that these interactions can lead to altered cellular responses and metabolic changes that may have therapeutic implications.
Purity assessments typically show values above 95%, indicating high-quality samples suitable for research applications.
4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride has several scientific uses:
This compound's diverse applications underscore its importance in advancing both fundamental research and applied sciences in medicine and biochemistry.
The synthesis of 4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride typically begins with N-Boc-4-piperidone as a key precursor. A convergent 5-step route achieves the core scaffold through sequential transformations: nucleophilic displacement with dimethylformamide dimethyl acetal, cyclization with guanidine carbonate, and regioselective O-methylation. The critical cyclization step employs microwave-assisted conditions (150°C, 20 min) to enhance reaction efficiency, yielding the pyrido[4,3-d]pyrimidine core in 82% purity prior to salt formation [7].
Hydrochloride salt formation is achieved via hydrogen chloride (4M in dioxane) treatment in anhydrous dichloromethane, requiring strict moisture control to prevent hydrolysis of the methoxy group. Crystallization from ethanol/diethyl ether mixtures yields the hydrochloride salt with ≥95% purity, as confirmed by HPLC analysis [1] [4]. Alternative pathways utilize Biginelli-type cyclocondensation of 3-aminopicolinonitrile with trimethyl orthoformate, though this route suffers from lower regioselectivity (∼65%) and requires chromatographic purification [5] .
Table 1: Comparative Analysis of Synthetic Routes
Starting Material | Key Cyclization Method | Cyclization Yield | Overall Yield (HCl Salt) |
---|---|---|---|
N-Boc-4-piperidone | Guanidine carbonate/MW | 88% | 62% |
3-Aminopicolinonitrile | Trimethyl orthoformate | 65% | 41% |
Ethyl 3-aminopicolinate | Amidine hydrochloride | 73% | 54% |
The methoxy group at the C4 position undergoes nucleophilic displacement under carefully controlled conditions. Anhydrous DMF facilitates efficient substitution when heated to 130°C with primary amines (1:3 molar ratio), yielding 4-alkylamino derivatives while preserving the reduced pyridine ring. This reaction demonstrates remarkable regioselectivity due to the electron-deficient C4 position adjacent to the pyrimidine nitrogen, with no observable N-alkylation byproducts when using unbranched alkylamines [2] [6].
Fluorine introduction requires specialized protocols due to potential ring oxidation. In situ generated TMSI selectively demethylates the methoxy group to yield the 4-hydroxypyridopyrimidine intermediate, which undergoes halogenation using diethylaminosulfur trifluoride (DAST) at -20°C. This two-step sequence achieves 74% yield for the 4-fluoro derivative without compromising the tetrahydropyridine saturation, as confirmed by ¹⁹F NMR spectroscopy [2] [8]. Heterocyclic substitutions require Pd-catalyzed cross-coupling, with Buchwald-Hartwig amination providing 4-(hetero)arylamino derivatives (e.g., 4-aminopyridinyl) in moderate yields (55-68%). Catalyst screening reveals Pd₂(dba)₃/XPhos as optimal for preventing reductive dechlorination side reactions [6] .
Table 2: Methoxy Group Transformation Outcomes
Reaction Type | Reagents/Conditions | Product | Yield | Regioselectivity |
---|---|---|---|---|
Aminolysis | Hexylamine/DMF, 130°C | 4-Hexylamino derivative | 85% | >98% |
Fluorination | 1. TMSI/CH₂Cl₂ 2. DAST/-20°C | 4-Fluoro analog | 74% | 89% |
Arylation | 4-Aminopyridine/Pd₂(dba)₃/XPhos | 4-(Pyridin-4-ylamino) | 63% | 95% |
Multicomponent reactions enable efficient library diversification of the pyrido[4,3-d]pyrimidine scaffold. A sequential three-component protocol combines 3-aminopicoline, triethyl orthoformate, and ammonium acetate in acetic acid (80°C, 2h) to form the core structure, followed by in situ trapping with nucleophiles (amines/thiols) before hydrochloride salt formation. This approach generates 24 derivatives with average yields of 65±8%, significantly reducing purification requirements [8].
Microwave-assisted one-pot methods enhance efficiency for challenging heterocyclic couplings. 4-Chloro intermediates generated in situ from the methoxy precursor (using neat POCl₃) react directly with azoles (1,2,4-triazoles, tetrazoles) under 150W irradiation, achieving completion in <30 minutes with 70-82% isolated yields. The method demonstrates excellent functional group tolerance, accommodating ester, nitrile, and protected amine substituents [6] [10]. Diastereoselective variants incorporate chiral amines during the cyclization step. L-proline methyl ester directs asymmetric induction at C7 of the tetrahydropyridine ring, achieving 85:15 dr when conducted at -40°C in tetrahydrofuran. This protocol enables access to enantiomerically enriched scaffolds without resolution steps [7].
Hydrochloride salt crystallization presents unique challenges due to the compound's hygroscopicity. Optimized protocols employ ethanol-water (4:1) as the crystallization solvent system, with gradual HCl gas introduction at 5°C to control crystal growth. This approach yields non-hygroscopic crystals with defined morphology (needles), eliminating the need for recrystallization and enhancing process efficiency (85% recovery) [1] [5].
Chromatography-free purification utilizes pH-dependent solubility. Basification (pH 10-11) with aqueous Na₂CO₃ extracts the free base into dichloromethane, while residual organic impurities remain in the aqueous phase. Subsequent HCl treatment in tert-butyl methyl ether precipitates high-purity hydrochloride salt (≥99.0% by HPLC). This method achieves 92% recovery on multigram scales (>50g) [1] [4]. Counterion screening reveals superior properties of hydrochloride versus hydrobromide salts. The hydrochloride form demonstrates enhanced crystallinity (melting point 248-250°C with decomposition) and solubility profiles (>50mg/mL in water), critical for subsequent synthetic manipulations. The crystalline structure remains stable under accelerated storage conditions (40°C/75% RH for 6 months) without polymorphic transitions [1].
Table 3: Salt Formation and Purification Optimization
Purification Method | Solvent System | Purity (%) | Recovery (%) | Key Advantage |
---|---|---|---|---|
Direct crystallization | EtOH/H₂O (4:1) + HCl(g) | 98.5 | 85 | Defined crystal morphology |
Basification/reprecipitation | CH₂Cl₂/t-BuOMe | 99.1 | 92 | Chromatography-free |
Antisolvent addition | MeCN/diethyl ether | 97.8 | 78 | Rapid processing |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0